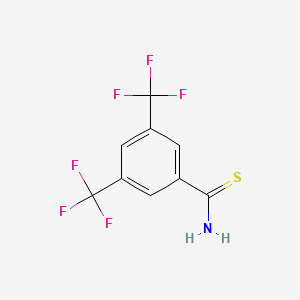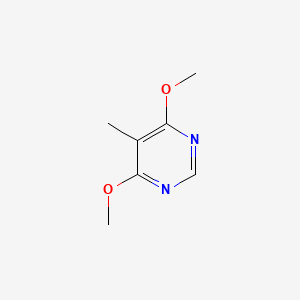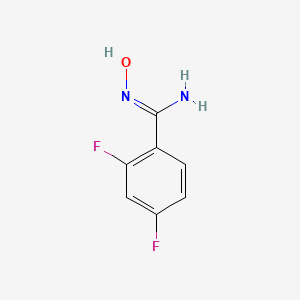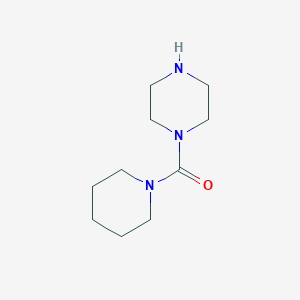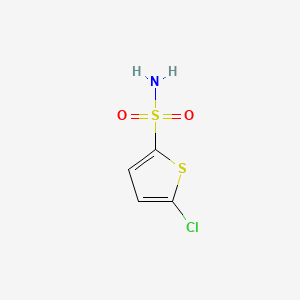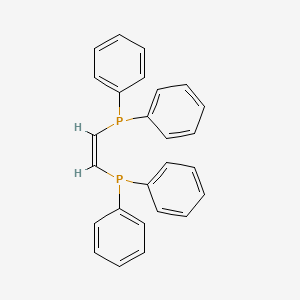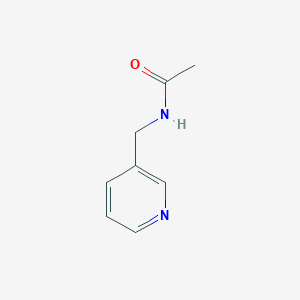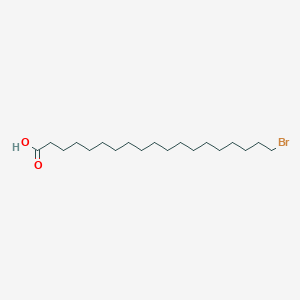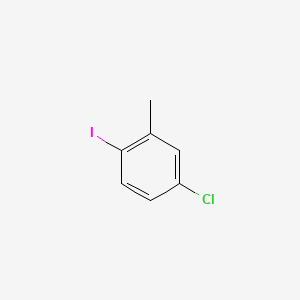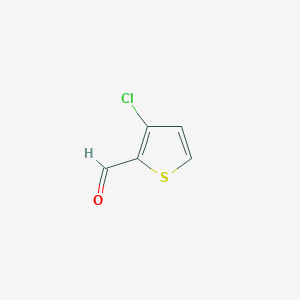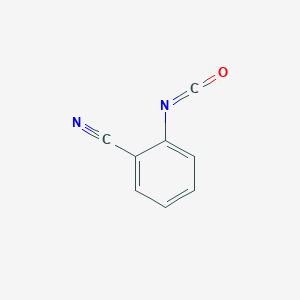
2-シアノフェニルイソシアネート
概要
説明
2-Cyanophenyl isocyanate is an organic compound with the molecular formula C8H4N2O. It is a derivative of phenyl isocyanate, where a cyano group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a white to cream-colored crystalline solid and is sensitive to moisture.
科学的研究の応用
2-Cyanophenyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
Target of Action
2-Cyanophenyl isocyanate is a chemical compound that primarily targets proteins in biological systems . The isocyanate group in the compound can react with the amino groups in proteins, leading to changes in protein structure and function .
Mode of Action
The mode of action of 2-Cyanophenyl isocyanate involves the interaction of the isocyanate group with the amino groups in proteins . This interaction results in the formation of urea linkages, altering the structure of the protein. The changes in protein structure can affect the protein’s function, potentially leading to various biological effects .
Biochemical Pathways
2-Cyanophenyl isocyanate can affect several biochemical pathways due to its interaction with proteins . It can influence pathways related to protein ubiquitylation, oxidative stress, and DNA repair processes . The compound’s interaction with proteins can lead to changes in these pathways, potentially resulting in various downstream effects .
Pharmacokinetics
Like other isocyanates, it is likely that the compound is rapidly absorbed and distributed in the body following exposure . The metabolism of 2-Cyanophenyl isocyanate likely involves its reaction with biological molecules, while excretion may occur through metabolic products .
Result of Action
The molecular and cellular effects of 2-Cyanophenyl isocyanate’s action are largely due to its interaction with proteins . The formation of urea linkages can alter protein structure and function, potentially leading to cellular effects such as changes in cell signaling, protein degradation, and cellular stress responses .
Action Environment
The action, efficacy, and stability of 2-Cyanophenyl isocyanate can be influenced by various environmental factors . For instance, the presence of moisture can lead to the hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: 2-Cyanophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-cyanophenylamine with phosgene. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CN})(\text{NH}_2) + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{NCO}) + 2 \text{HCl} ] This reaction requires careful handling due to the toxic nature of phosgene.
Industrial Production Methods: In industrial settings, the production of 2-cyanophenyl isocyanate often involves the use of safer alternatives to phosgene, such as diphosgene or triphosgene. These reagents are less volatile and easier to handle, making the process safer and more efficient.
化学反応の分析
Types of Reactions: 2-Cyanophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Substitution Reactions: Can react with alcohols to form carbamates.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form substituted ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from hydrolysis.
類似化合物との比較
Phenyl Isocyanate: Lacks the cyano group, making it less reactive in certain contexts.
4-Cyanophenyl Isocyanate: Similar structure but with the cyano group in the para position, which can affect its reactivity and applications.
3-Cyanophenyl Isocyanate: Similar structure but with the cyano group in the meta position, leading to different chemical properties.
Uniqueness: 2-Cyanophenyl isocyanate is unique due to the presence of both the isocyanate and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLNVWAFXQUXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370993 | |
| Record name | 2-isocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42066-86-4 | |
| Record name | 2-isocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


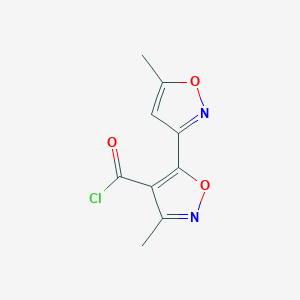
![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)
